

"2-Cyclopenten-1-one, 3-chloro-" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopenten-1-one, 3-chloro-

Cat. No.: B3032802

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-2-Cyclopenten-1-one: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-cyclopenten-1-one, a pivotal intermediate in modern organic synthesis. The document elucidates the molecule's fundamental chemical and physical properties, including its precise molecular weight and formula. A significant focus is placed on a validated, high-yield synthetic protocol, detailing the underlying mechanistic principles. Furthermore, this guide explores the compound's reactivity, emphasizing its utility as a versatile building block for constructing complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. Safety protocols and characterization data are also presented for researchers and chemical development professionals.

Chemical Identity and Physicochemical Properties

3-Chloro-2-cyclopenten-1-one, also known by its IUPAC name 3-chlorocyclopent-2-en-1-one, is a halogenated cyclic enone. Its structure, featuring a reactive vinyl chloride moiety conjugated to a carbonyl group, makes it a highly valuable electrophilic partner in a variety of chemical transformations. The key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	3-chlorocyclopent-2-en-1-one	[1]
CAS Number	53102-14-0	[1]
Molecular Formula	C ₅ H ₅ ClO	[1]
Molecular Weight	116.54 g/mol	[1]
Canonical SMILES	C1C(=O)C=C(C1)Cl	[1]
InChI Key	KGKOCLPNPRMNSQ- UHFFFAOYSA-N	
Physical Form	Solid or Combustible Liquid	[1]
GHS Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[1]

Synthesis and Preparation: An Improved Protocol

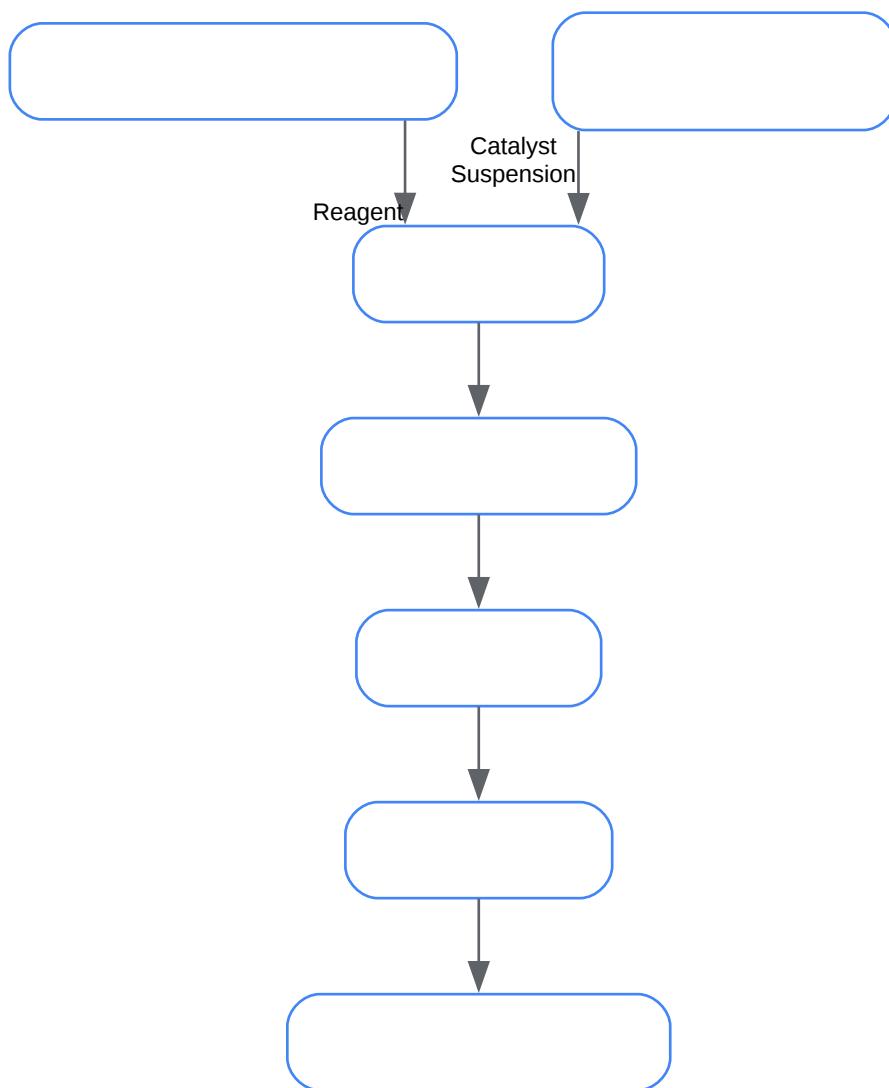
The synthetic utility of 3-chloro-2-cyclopenten-1-one has driven the development of several preparative methods. Early approaches, such as the allylic oxidation of 1-chlorocyclopentene, suffered from low yields and the formation of difficult-to-separate isomers.[\[2\]](#) A significantly more efficient and reliable method involves the Lewis acid-induced intramolecular acylation of 4-chloro-4-pentenoyl chloride.[\[2\]](#) This Friedel-Crafts type reaction provides the target compound in high yield and purity.

Causality of Experimental Design

The success of this protocol hinges on the use of a strong Lewis acid, aluminum chloride (AlCl₃), which coordinates to the acid chloride's carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic attack on the terminal alkene. The reaction is conducted at low temperatures (-20°C to -10°C) to minimize polymerization and other side reactions that can be promoted by the highly reactive acylium ion intermediate.[\[2\]](#) Methylene chloride is an ideal solvent as it is inert under these conditions and effectively solubilizes the reagents.

Detailed Experimental Protocol

The following protocol is adapted from the improved process reported by Drouin and Conia, which achieves a preparative yield of 75.5 - 77.5%.[\[2\]](#)


Materials:

- 4-chloro-4-pentenoyl chloride (0.300 mole)
- Aluminum chloride (AlCl_3), commercial 97% pure (0.297 mole)
- Methylene chloride (CH_2Cl_2), dried over alumina (0.8 L)
- Nitrogen gas (for inert atmosphere)
- Mechanically stirred reaction vessel with a dropping funnel and thermometer

Procedure:

- **Vessel Preparation:** Under a dry nitrogen atmosphere, charge the reaction vessel with 40.7 g (0.297 mole) of aluminum chloride and 0.8 L of dry methylene chloride.
- **Cooling:** Cool the mechanically stirred suspension to between -20°C and -10°C using an appropriate cooling bath.
- **Reagent Addition:** Prepare a solution of 45.9 g (0.300 mole) of 4-chloro-4-pentenoyl chloride in a dropping funnel. Add this solution dropwise to the cooled AlCl_3 suspension over a period of 3 hours, ensuring the internal temperature is maintained between -20°C and -10°C.
- **Reaction Quenching:** Upon completion of the addition, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and hydrochloric acid.
- **Workup and Isolation:** The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 3-chloro-2-cyclopenten-one.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-chloro-2-cyclopenten-1-one.

Chemical Reactivity and Synthetic Utility

3-Chloro-2-cyclopenten-1-one is a versatile synthon primarily due to the C-Cl bond at the β -position of the enone system. This position is highly susceptible to nucleophilic substitution, proceeding through an addition-elimination mechanism. This reactivity allows for the facile introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles.

This compound serves as a precursor to various 3-substituted-2-cyclopentenones, which are themselves important intermediates.^{[2][3]} For example, reaction with sodium azide yields 3-

azido-2-cyclopentenone, a precursor for nitrogen-containing heterocycles.[2] Organocuprates can be used to introduce alkyl and aryl groups, a key step in cyclopentane annelation strategies.[2]

General Reactivity Diagram

Caption: General nucleophilic substitution on 3-chloro-2-cyclopenten-1-one.

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of 3-chloro-2-cyclopenten-1-one has established it as a valuable building block in several areas of chemical research.

- **Heterocyclic Chemistry:** It has been utilized in the synthesis of pyridones with potential pharmaceutical applications.[2]
- **Natural Product Synthesis:** The cyclopentenone core is a common motif in many natural products. This compound provides a reliable entry point for cyclopentane annulation reactions, which are used to build fused ring systems.[2]
- **Propellane Synthesis:** It is a key synthon in the preparation of complex, polycyclic molecules such as [3.3.3]propellanes.[2]

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the compound's identity and purity. While a full dataset should be acquired by the end-user, reference data is available from multiple sources.[4]

Spectroscopy Type	Observed Data	Source
Infrared (IR)	(film): ν C=O 1705 cm^{-1} , ν C=C 1585 cm^{-1}	[2]
^1H NMR	(CCl_4): δ 2.45 ppm (multiplet, 2H)	[2]
Mass Spec (MS)	m/e (^{79}Cl): 116	[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, 3-chloro-2-cyclopenten-1-one must be handled with appropriate precautions.

- **Hazards:** The compound is a combustible liquid and causes skin and serious eye irritation.[\[1\]](#)
- **Personal Protective Equipment (PPE):** Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- **Handling Precautions (P-statements):** Key handling advice includes keeping away from flames (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280).[\[1\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).

References

- PubChem. **2-Cyclopenten-1-one, 3-chloro-** | C5H5ClO | CID 40616.
- PubChem. 3-Chloro-2-methylcyclopent-2-en-1-one | C6H7ClO | CID 643094.
- Drouin, J., & Conia, J. M. (1981). An Improved Preparation of 3-Chloro-2-Cyclopentenone.
- SpectraBase. 3-Chloro-2-cyclopenten-1-one. [\[Link\]](#)
- PubChem. 2-Chloro-2-cyclopenten-1-one | C5H5ClO | CID 12583906.
- ChemSynthesis. 3-chloro-2-methyl-2-cyclopenten-1-one. [\[Link\]](#)
- PubChem. 3-Chloro-2-ethylcyclopent-2-en-1-one | C7H9ClO | CID 71369559.
- Chemsoc. 3-Chloro-2-cyclopenten-1-one | CAS#:53102-14-0. [\[Link\]](#)

- Taylor & Francis Online. An Improved Preparation of 3-Chloro-2-Cyclopentenone. [Link]
- PubChem. 3-Chlorocyclohex-2-en-1-one | C₆H₇ClO | CID 568345.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Cyclopenten-1-one, 3-chloro- | C₅H₅ClO | CID 40616 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. ["2-Cyclopenten-1-one, 3-chloro-" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3032802#2-cyclopenten-1-one-3-chloro-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com